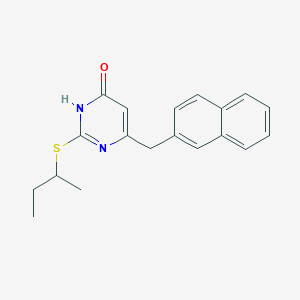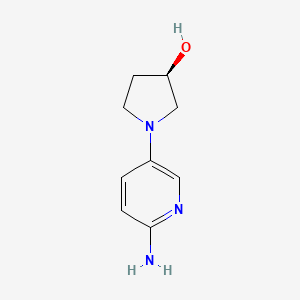
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a hydroxyl group and an aminopyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions.
Attachment of the Aminopyridine Moiety: This can be done through nucleophilic substitution reactions where the aminopyridine group is introduced to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine moiety.
Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a deoxygenated pyrrolidine derivative.
科学的研究の応用
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a ligand in receptor binding assays.
Industry: It can be used in the production of fine chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The aminopyridine moiety can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-2-ol: Similar structure but with the hydroxyl group at a different position.
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the aminopyridine and hydroxyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
921592-89-4 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
179.22 g/mol |
IUPAC名 |
(3R)-1-(6-aminopyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H13N3O/c10-9-2-1-7(5-11-9)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2,(H2,10,11)/t8-/m1/s1 |
InChIキー |
FIBWPOGUCLIZFA-MRVPVSSYSA-N |
異性体SMILES |
C1CN(C[C@@H]1O)C2=CN=C(C=C2)N |
正規SMILES |
C1CN(CC1O)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


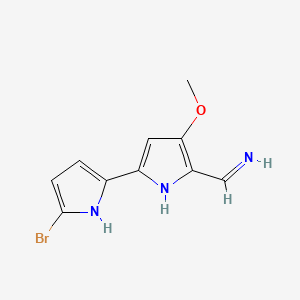
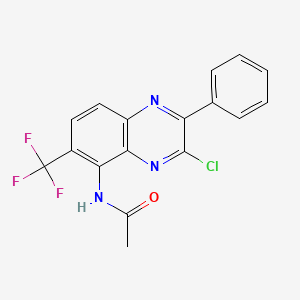
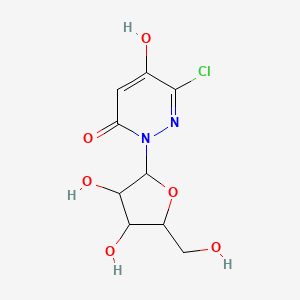
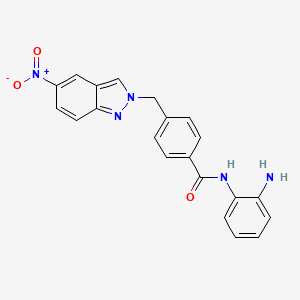
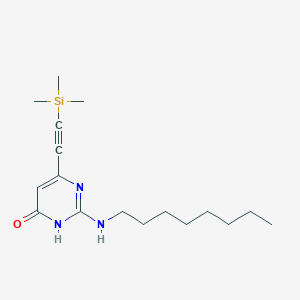
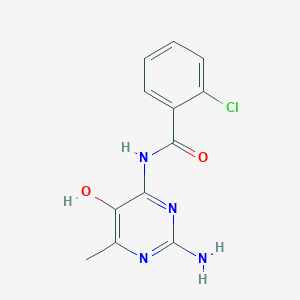
![6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12923994.png)
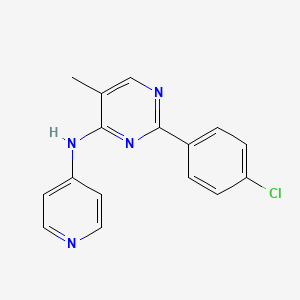
![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)

![(3S)-N-[(3-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B12924015.png)
